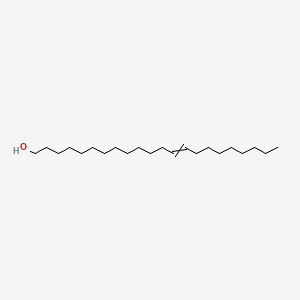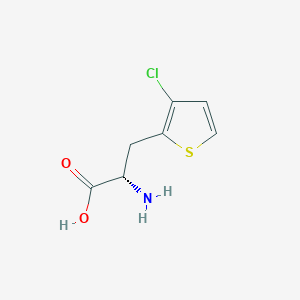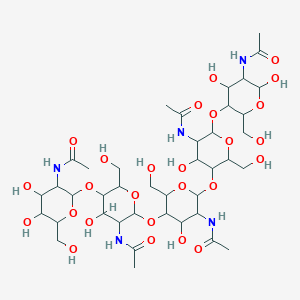
13-Docosen-1-ol, (13Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a naturally occurring compound found in various plant and animal sources. This compound is characterized by a double bond at the 13th position in the carbon chain, giving it the (13Z)-configuration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
13-Docosen-1-ol, (13Z)-, can be synthesized through the reduction of erucic acid or its esters . The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of 13-Docosen-1-ol, (13Z)-, often involves the hydrogenation of erucic acid esters derived from high-erucic acid rapeseed oil . The hydrogenation process is conducted in the presence of a catalyst, such as palladium on carbon (Pd/C), at elevated temperatures and pressures . This method allows for the efficient and large-scale production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
13-Docosen-1-ol, (13Z)-, undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for the substitution of the hydroxyl group.
Major Products
Oxidation: 13-Docosenoic acid or 13-docosenal.
Reduction: 13-Docosanol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
13-Docosen-1-ol, (13Z)-, has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 13-Docosen-1-ol, (13Z)-, involves its interaction with biological membranes and enzymes . It can modulate membrane fluidity and permeability, affecting various cellular processes . Additionally, it has been shown to inhibit the fusion of viral envelopes with host cell membranes, thereby preventing viral entry and replication .
Comparación Con Compuestos Similares
Similar Compounds
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties.
Erucyl acetate: An ester derivative of 13-Docosen-1-ol, (13Z)-, used in research and industry.
Uniqueness
13-Docosen-1-ol, (13Z)-, is unique due to its (13Z)-configuration, which imparts specific chemical and biological properties . Its ability to modulate membrane properties and inhibit viral fusion distinguishes it from other long-chain fatty alcohols .
Propiedades
Fórmula molecular |
C22H44O |
|---|---|
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
docos-13-en-1-ol |
InChI |
InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3 |
Clave InChI |
CFOQKXQWGLAKSK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide](/img/structure/B15156910.png)



![8-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156925.png)





![[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B15156958.png)


![(R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15156985.png)
